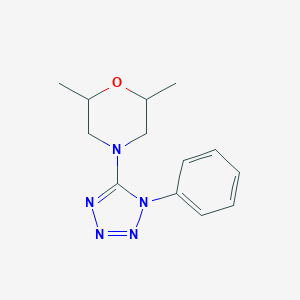![molecular formula C17H16Cl2N2O4 B255900 4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide](/img/structure/B255900.png)
4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide, also known as dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become one of the most commonly used herbicides in the world.
Mecanismo De Acción
Dicamba works by disrupting the growth and development of broadleaf weeds. It does this by mimicking the action of a plant hormone called auxin, which is essential for the growth and development of plants. Dicamba binds to specific receptors in the plant cells, causing the cells to grow and divide uncontrollably, eventually leading to the death of the plant.
Biochemical and Physiological Effects:
Dicamba has been shown to have a variety of biochemical and physiological effects on plants. It can cause changes in the expression of genes involved in plant growth and development, as well as changes in the levels of various plant hormones. Dicamba can also affect the photosynthetic activity of plants, leading to reduced growth and yield.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dicamba is a widely used herbicide in agricultural settings, making it readily available for use in laboratory experiments. It is relatively inexpensive and easy to obtain, which makes it an attractive option for researchers. However, 4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide has some limitations for use in laboratory experiments. It can be difficult to control the concentration of 4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide in the soil or water, which can make it challenging to accurately measure the effects of the herbicide on plants. Additionally, 4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide can have non-target effects on other plant species, which can complicate experimental design.
Direcciones Futuras
There are many potential future directions for research on 4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide. One area of interest is the development of new herbicides that are more effective and have fewer negative effects on non-target plant species. Another area of research is the study of the mechanisms of herbicide resistance in weeds and the development of new strategies for controlling resistant weeds. Additionally, there is interest in using 4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide and other herbicides in combination with other agricultural practices, such as crop rotation and cover cropping, to reduce the reliance on herbicides and improve soil health.
Métodos De Síntesis
Dicamba is synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenol with 3-chloropropionic acid to form 2,4-dichlorophenoxypropionic acid. This acid is then reacted with hydrazine to form the hydrazide, which is subsequently reacted with 2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene to form 4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide.
Aplicaciones Científicas De Investigación
Dicamba is widely used in scientific research to study the effects of herbicides on plant growth and development. It is also used to study the biochemical and physiological effects of herbicides on different plant species. Dicamba has been used in a variety of studies to investigate the mechanisms of herbicide resistance in weeds and to develop new herbicides.
Propiedades
Nombre del producto |
4-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide |
|---|---|
Fórmula molecular |
C17H16Cl2N2O4 |
Peso molecular |
383.2 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenoxy)-N//'-[(E)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanehydrazide |
InChI |
InChI=1S/C17H16Cl2N2O4/c18-12-4-6-16(14(19)8-12)25-7-1-2-17(24)21-20-10-11-3-5-13(22)9-15(11)23/h3-6,8-10,20,23H,1-2,7H2,(H,21,24)/b11-10+ |
Clave InChI |
AEEKNJOSDSCGDW-ZHACJKMWSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NN/C=C/2\C=CC(=O)C=C2O |
SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NNC=C2C=CC(=O)C=C2O |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NNC=C2C=CC(=O)C=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2-methoxyphenoxy)propanamido]-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B255818.png)
![2-chloro-N-[4-(dimethylamino)benzyl]-N-(2-furylmethyl)benzamide](/img/structure/B255820.png)

![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B255825.png)

![ethyl 2-[(3E)-3-[(2,5-dimethylphenyl)-hydroxymethylidene]-2-(5-methylfuran-2-yl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255827.png)

![2-[[3-(4-Methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B255832.png)





![ethyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255847.png)